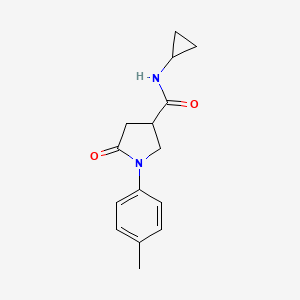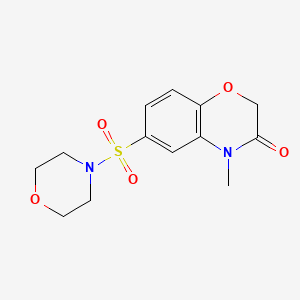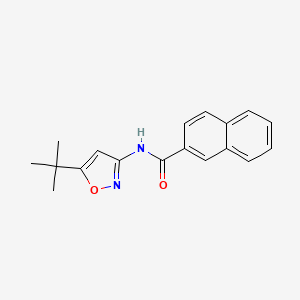
N-cyclopropyl-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as CPP-115, is a synthetic compound that belongs to the class of pyrrolidine carboxamides. It is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which plays a crucial role in the metabolism of the inhibitory neurotransmitter GABA in the brain. CPP-115 has been studied extensively for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Wirkmechanismus
N-cyclopropyl-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which in turn enhances the inhibitory effects of GABA on neuronal activity. This leads to a reduction in the excitability of neurons, which can help to prevent seizures and other neurological disorders.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects in the brain. It increases the levels of GABA in the brain, which can help to reduce anxiety, depression, and other psychiatric symptoms. It also has anti-convulsant properties, which can help to prevent seizures. Additionally, this compound has been shown to have neuroprotective effects, which can help to prevent damage to the brain caused by various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-cyclopropyl-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its potent inhibitory effect on GABA aminotransferase, which makes it an ideal tool for studying the role of GABA in the brain. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-cyclopropyl-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of interest is the development of new and more efficient synthesis methods for this compound, which could help to increase its availability for research and clinical use. Another area of interest is the identification of new therapeutic applications for this compound, particularly in the treatment of neurological and psychiatric disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound in the brain, which could help to identify new targets for drug development.
Synthesemethoden
N-cyclopropyl-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide can be synthesized using a multi-step process that involves the reaction of cyclopropylamine with 4-methylbenzoyl chloride, followed by the reaction of the resulting intermediate with pyrrolidine-2,5-dione. The final product is obtained through purification using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, depression, and schizophrenia. It has shown promising results in preclinical studies, and clinical trials are currently underway to evaluate its safety and efficacy in humans.
Eigenschaften
IUPAC Name |
N-cyclopropyl-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-10-2-6-13(7-3-10)17-9-11(8-14(17)18)15(19)16-12-4-5-12/h2-3,6-7,11-12H,4-5,8-9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZQNOPBFFOSEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49727103 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N~1~-(3-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5034960.png)
![ethyl N-({[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]thio}acetyl)glycinate](/img/structure/B5034962.png)


![6-{[(2,3,3-trichloro-2-propen-1-yl)oxy]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5034976.png)
![N-(4-methoxyphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B5034984.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5034987.png)
![[1-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl]acetic acid](/img/structure/B5034994.png)

![2-(4-ethylphenoxy)-N-[2,2,2-trichloro-1-({[(4-chlorophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B5035017.png)
![N-{1-[1-(2-methylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5035025.png)
![N-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-1-methyl-4-piperidinamine](/img/structure/B5035028.png)
![2-[4-(1-adamantylacetyl)-1-piperazinyl]ethanol](/img/structure/B5035042.png)
![N-({[2-(phenylthio)ethyl]amino}carbonothioyl)nicotinamide](/img/structure/B5035054.png)
